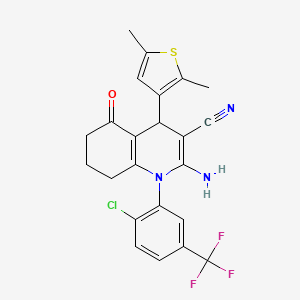

![molecular formula C26H23N3O4S2 B11632400 prop-2-en-1-yl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11632400.png)

prop-2-en-1-yl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2Z)-7-メチル-3-オキソ-2-(2-オキソ-1-プロピル-1,2-ジヒドロ-3H-インドール-3-イリデン)-5-(チオフェン-2-イル)-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボン酸プロプ-2-エン-1-イルエステルは、チアゾロピリミジン類に属する複雑な有機化合物です。この化合物は、インドール部分、チアゾロピリミジン環、チオフェン基を含むユニークな構造を特徴としています。

準備方法

(2Z)-7-メチル-3-オキソ-2-(2-オキソ-1-プロピル-1,2-ジヒドロ-3H-インドール-3-イリデン)-5-(チオフェン-2-イル)-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボン酸プロプ-2-エン-1-イルエステルの合成は、一般的に複数段階の合成経路を伴います。一般的な方法の1つは、特定の反応条件下でインドール誘導体をチアゾロピリミジン前駆体と縮合させる方法です。反応条件には、通常、ナトリウムヒドリドなどの塩基と、ジメチルホルムアミドなどの溶媒の使用が含まれ、目的の生成物の形成が促進されます。工業生産方法は、これらの反応条件を最適化して、より高い収率と純度を実現することがあります。

化学反応の分析

(2Z)-7-メチル-3-オキソ-2-(2-オキソ-1-プロピル-1,2-ジヒドロ-3H-インドール-3-イリデン)-5-(チオフェン-2-イル)-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボン酸プロプ-2-エン-1-イルエステルは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができ、酸化された誘導体の形成につながります。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、化合物の還元形が生成されます。

置換: この化合物は、置換反応を起こすことができ、インドールまたはチオフェン部分の官能基が、ハロゲンやアルキル化剤などの試薬を使用して他の基に置き換えられます。

科学研究への応用

(2Z)-7-メチル-3-オキソ-2-(2-オキソ-1-プロピル-1,2-ジヒドロ-3H-インドール-3-イリデン)-5-(チオフェン-2-イル)-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボン酸プロプ-2-エン-1-イルエステルは、いくつかの科学研究に適用されています。

医薬品化学: この化合物は、そのユニークな構造と生物活性のために、治療薬としての可能性が研究されています。抗がん活性、抗炎症活性、または抗菌活性を示す可能性があります。

材料科学: この化合物のユニークな電子特性により、有機発光ダイオード(OLED)や有機太陽電池などの有機エレクトロニクスでの使用が検討されています。

生物学的研究: 研究者は、この化合物がタンパク質や核酸などの生体高分子とどのように相互作用するかを調査し、その作用機序と薬物候補としての可能性を理解しています。

科学的研究の応用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, PROP-2-EN-1-YL 7-METHYL-3-OXO-2-[(3Z)-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE may be explored for its therapeutic potential. Its ability to interact with various biological targets could lead to the development of new drugs for treating diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials in various applications.

作用機序

(2Z)-7-メチル-3-オキソ-2-(2-オキソ-1-プロピル-1,2-ジヒドロ-3H-インドール-3-イリデン)-5-(チオフェン-2-イル)-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボン酸プロプ-2-エン-1-イルエステルの作用機序には、特定の分子標的との相互作用が関与しています。この化合物は、酵素や受容体に結合し、その活性を調節し、下流への影響をもたらす可能性があります。たとえば、特定のキナーゼの活性を阻害することにより、細胞増殖や生存に関与するシグナル伝達経路に影響を与える可能性があります。

類似の化合物との比較

(2Z)-7-メチル-3-オキソ-2-(2-オキソ-1-プロピル-1,2-ジヒドロ-3H-インドール-3-イリデン)-5-(チオフェン-2-イル)-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボン酸プロプ-2-エン-1-イルエステルは、以下のような他のチアゾロピリミジン誘導体と比較できます。

チアゾロピリミジンA: この化合物は、類似の核構造を持っていますが、インドールとチオフェン部分がありません。そのため、生物活性が異なります。

チアゾロピリミジンB: この誘導体は、チアゾロピリミジン環に異なる置換基を含んでいます。そのため、化学反応性と用途が異なります。

チアゾロピリミジンC: この化合物は、インドール部分に修飾が加えられています。そのため、生物学的標的との相互作用や全体的な薬理学的プロファイルが変化する可能性があります。

類似化合物との比較

Similar Compounds

Indole Derivatives: Compounds with similar indole structures, such as tryptophan and serotonin.

Thiazole Derivatives: Compounds like thiamine (vitamin B1) and benzothiazole.

Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and 2,5-dimethylthiophene.

Uniqueness

PROP-2-EN-1-YL 7-METHYL-3-OXO-2-[(3Z)-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its combination of multiple functional groups and heterocyclic rings. This structural complexity provides it with distinct chemical and biological properties, setting it apart from other similar compounds.

特性

分子式 |

C26H23N3O4S2 |

|---|---|

分子量 |

505.6 g/mol |

IUPAC名 |

prop-2-enyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propylindol-3-ylidene)-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |

InChI |

InChI=1S/C26H23N3O4S2/c1-4-12-28-17-10-7-6-9-16(17)20(23(28)30)22-24(31)29-21(18-11-8-14-34-18)19(25(32)33-13-5-2)15(3)27-26(29)35-22/h5-11,14,21H,2,4,12-13H2,1,3H3/b22-20- |

InChIキー |

QLSSEEPSCXRBEQ-XDOYNYLZSA-N |

異性体SMILES |

CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC=C)C5=CC=CS5)/C1=O |

正規SMILES |

CCCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC=C)C5=CC=CS5)C1=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

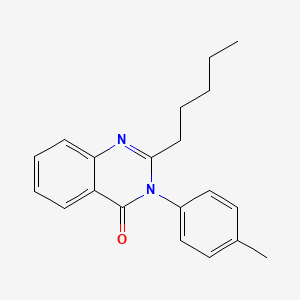

![2-({2-bromo-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B11632318.png)

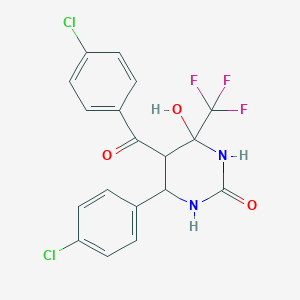

![5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632340.png)

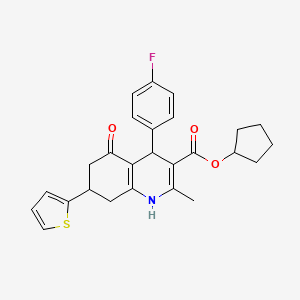

![3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(4-methoxybenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632344.png)

![1-Phenyl-3-(4-propoxyphenyl)benzo[f]quinoline](/img/structure/B11632350.png)

![(7Z)-3-(1,3-benzodioxol-5-yl)-7-(4-ethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11632360.png)

![4-fluoro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11632362.png)

![2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11632363.png)

![3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632371.png)

![2-(Ethylsulfanyl)-3-(3-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11632392.png)

![2-(4-chlorophenyl)-3-[3-(2,5-dimethylphenoxy)propyl]quinazolin-4(3H)-one](/img/structure/B11632411.png)